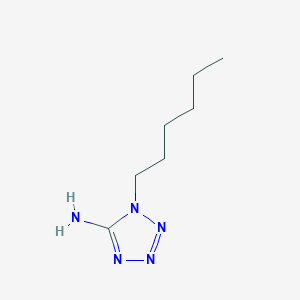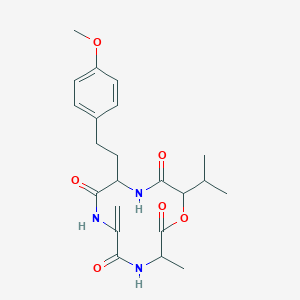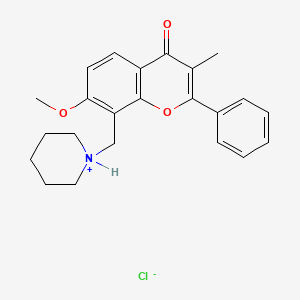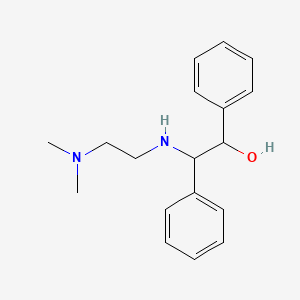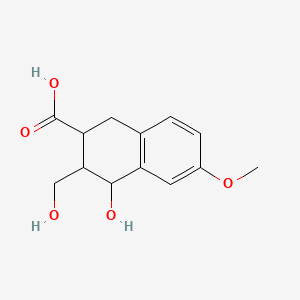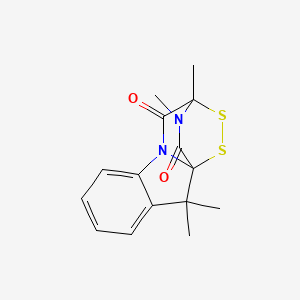
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- is a complex organic compound known for its unique structure and significant biological activities. This compound is part of the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological properties and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the indole ring system. The reaction typically requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs and treatments for various diseases.
Mechanism of Action
The mechanism of action of 10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit the activity of NADPH oxidase, affecting the cell’s oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
Gliotoxin: Another compound with a similar structure and biological activity.
Aspergillin: Shares structural similarities and is produced by similar fungal species.
Uniqueness
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
| 59888-49-2 | |
Molecular Formula |
C15H16N2O2S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,2,11,15-tetramethyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5,7-triene-10,14-dione |
InChI |
InChI=1S/C15H16N2O2S2/c1-13(2)9-7-5-6-8-10(9)17-11(18)14(3)16(4)12(19)15(13,17)21-20-14/h5-8H,1-4H3 |
InChI Key |
RMFWVAHDWWKNMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N3C14C(=O)N(C(C3=O)(SS4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


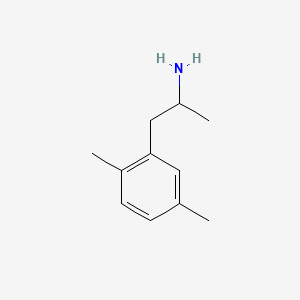


![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)


![2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B12799512.png)
![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/no-structure.png)
